molecular formula C12H15NO4 B8191707 D-2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid

D-2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid

Cat. No.: B8191707
M. Wt: 237.25 g/mol
InChI Key: PFPPGLZXDDFWGF-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid is a synthetic compound that belongs to the class of amino acids It features a unique structure with a benzo[1,3]dioxole ring substituted with two methyl groups at the 2,2-positions and an amino acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid typically involves multi-step organic synthesis One common route starts with the preparation of the benzo[1,3]dioxole core, which can be achieved through the cyclization of catechol derivatives with formaldehyde

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

D-2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The benzo[1,3]dioxole ring can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups or the benzo[1,3]dioxole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the amino acid side chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the amino acid side chain.

Scientific Research Applications

D-2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme interactions and protein-ligand binding due to its amino acid structure.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of D-2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[1,3]dioxole ring and the amino acid side chain can engage in various binding interactions, influencing the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acids with substituted aromatic rings, such as:

  • 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
  • 2-Amino-3-(4-hydroxyphenyl)propanoic acid
  • 2-Amino-3-(2,3-dihydrobenzo[1,4]dioxin-6-yl)propanoic acid

Uniqueness

D-2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid is unique due to the specific substitution pattern on the benzo[1,3]dioxole ring, which imparts distinct chemical and biological properties. This uniqueness can lead to different reactivity and interactions compared to other similar compounds, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(2R)-2-amino-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2)16-9-4-3-7(6-10(9)17-12)5-8(13)11(14)15/h3-4,6,8H,5,13H2,1-2H3,(H,14,15)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPPGLZXDDFWGF-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)CC(C(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC2=C(O1)C=C(C=C2)C[C@H](C(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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